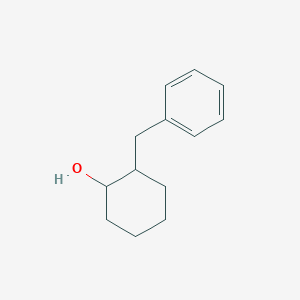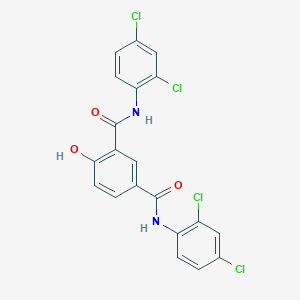
4-Hydroxy-2',2'',4',4''-tetrachloroisophthalanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide typically involves multi-step organic reactions. One common synthetic route includes the chlorination of isophthalic acid derivatives followed by the introduction of hydroxyl groups through specific reaction conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of less oxidized products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Aplicaciones Científicas De Investigación
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and enzymes, altering their function and activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide can be compared with other chlorinated and hydroxylated aromatic compounds:
4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl: Similar in structure but differs in the position of chlorine atoms and the presence of a biphenyl core.
4-Hydroxy-2-quinolones: These compounds share the hydroxyl group but have a different core structure, leading to different reactivity and applications.
4-Hydroxy-2-pyrones: Known for their bioactivity, these compounds have a pyrone ring instead of an isophthalanilide structure.
Each of these compounds has unique properties and applications, highlighting the versatility and specificity of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide in scientific research and industrial applications.
Propiedades
Número CAS |
25828-67-5 |
|---|---|
Fórmula molecular |
C20H12Cl4N2O3 |
Peso molecular |
470.1 g/mol |
Nombre IUPAC |
1-N,3-N-bis(2,4-dichlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl4N2O3/c21-11-2-4-16(14(23)8-11)25-19(28)10-1-6-18(27)13(7-10)20(29)26-17-5-3-12(22)9-15(17)24/h1-9,27H,(H,25,28)(H,26,29) |
Clave InChI |
PDRLNGWSWRZTKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
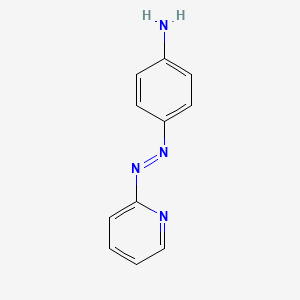
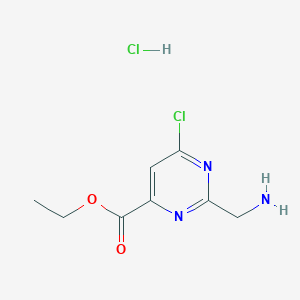
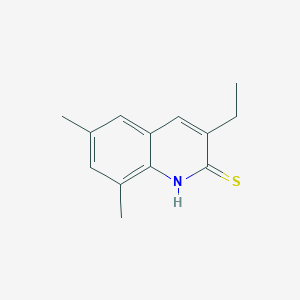
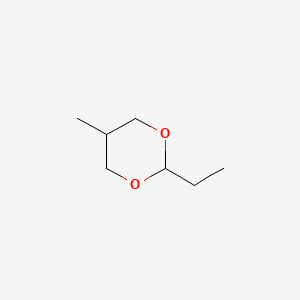
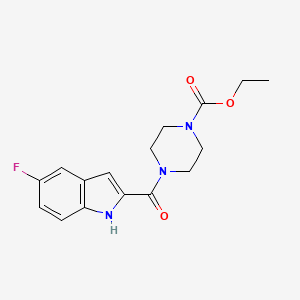
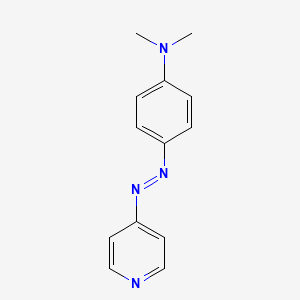
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
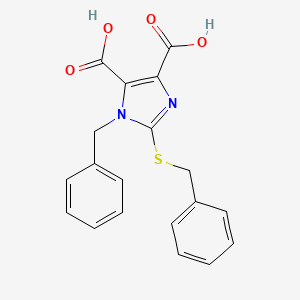
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
